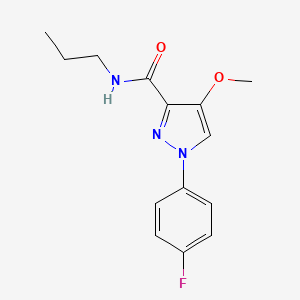

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide

CAS No.: 1020454-57-2

Cat. No.: VC11912269

Molecular Formula: C14H16FN3O2

Molecular Weight: 277.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020454-57-2 |

|---|---|

| Molecular Formula | C14H16FN3O2 |

| Molecular Weight | 277.29 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |

| Standard InChI Key | OWPPAQLEUQKAKJ-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |

| Canonical SMILES | CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |

Introduction

Chemical Identity

Chemical Name:

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide

Molecular Formula:

C13H15FN2O2

Molecular Weight:

250.27 g/mol

IUPAC Name:

1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide

Structure:

The compound features a pyrazole core substituted with a fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide functional group at position 3. The carboxamide is further substituted with a propyl chain.

Synthesis

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide typically involves:

-

Formation of the pyrazole ring: Starting with hydrazine derivatives and β-diketones or similar precursors.

-

Introduction of the fluorophenyl group: Achieved via electrophilic substitution or coupling reactions.

-

Methoxylation at position 4: Using methylating agents such as dimethyl sulfate or methyl iodide.

-

Carboxamide functionalization: Reacting with propylamine under controlled conditions.

Characterization Techniques

The compound can be characterized using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and functional groups.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups like -C=O, -NH, and -OCH₃.

-

High-Performance Liquid Chromatography (HPLC): For purity analysis.

Pharmacological Potential

Compounds with similar structures, particularly pyrazole derivatives, have shown diverse biological activities:

-

Anti-inflammatory properties: Pyrazoles are known to inhibit enzymes like COX-2.

-

Anticancer activity: Substituted pyrazoles have been explored for their cytotoxic effects against tumor cells.

-

Antimicrobial effects: Fluorinated aromatic compounds often exhibit enhanced antibacterial or antifungal properties.

Drug-Likeness

Preliminary computational studies using tools like SwissADME suggest that the compound has favorable pharmacokinetic parameters, including good oral bioavailability and drug-likeness.

Medicinal Chemistry

The compound is a promising scaffold for designing drugs targeting:

-

Inflammatory diseases

-

Cancer

-

Neurological disorders (e.g., Alzheimer's disease)

Agrochemicals

Pyrazole derivatives are also used in pesticides and herbicides due to their bioactivity against pests.

Research Outlook

Further research is needed to:

-

Evaluate its specific biological targets through in vitro and in vivo studies.

-

Optimize its pharmacokinetics and toxicity profile for therapeutic use.

-

Explore its potential as an industrial chemical in non-medicinal applications.

This comprehensive analysis highlights the importance of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide as a versatile compound with significant potential in various fields of chemistry and biology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume